
3-(2,5-Dimethoxybenzyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethoxybenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom The compound this compound is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 5 positions, attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethoxybenzyl)piperidine typically involves the reaction of 2,5-dimethoxybenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or acetonitrile, for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Dimethoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.
Reduction: Formation of 3-(2,5-dimethoxybenzyl)amine.
Substitution: Formation of various substituted benzyl derivatives depending on the reagent used.
Scientific Research Applications
3-(2,5-Dimethoxybenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Studied for its potential biological activities, including its interaction with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
2,5-Dimethoxybenzylamine: A compound with a similar benzyl group but with an amine instead of a piperidine ring.
3-(2,5-Dimethoxyphenyl)piperidine: A compound with a similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 3-(2,5-Dimethoxybenzyl)piperidine is unique due to the presence of both the piperidine ring and the 2,5-dimethoxybenzyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The methoxy groups on the benzyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
3-[(2,5-dimethoxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C14H21NO2/c1-16-13-5-6-14(17-2)12(9-13)8-11-4-3-7-15-10-11/h5-6,9,11,15H,3-4,7-8,10H2,1-2H3 |
InChI Key |
OODKWQSYHZYDEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


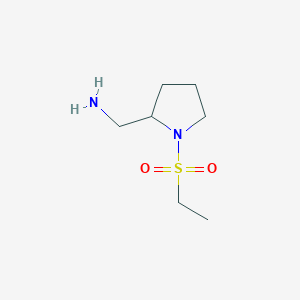
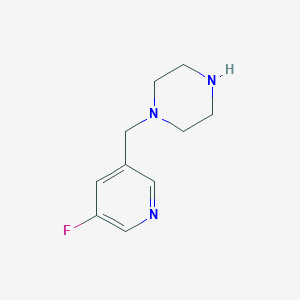
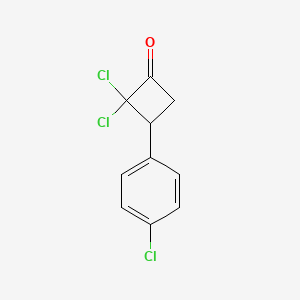
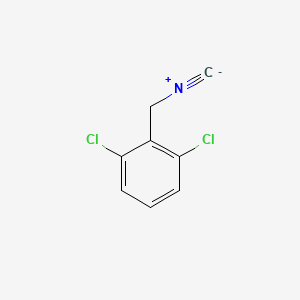
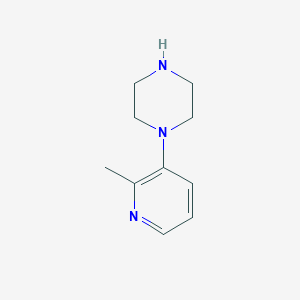
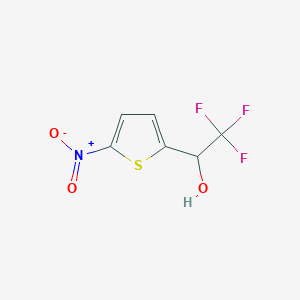
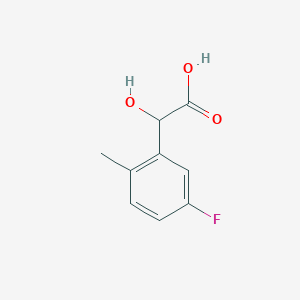

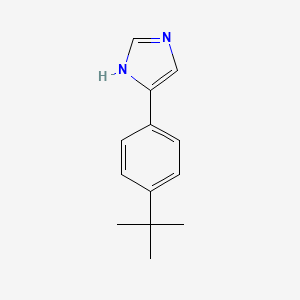
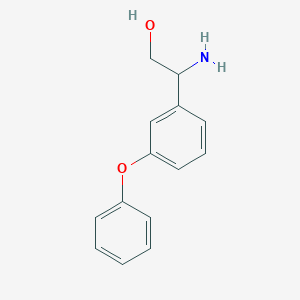
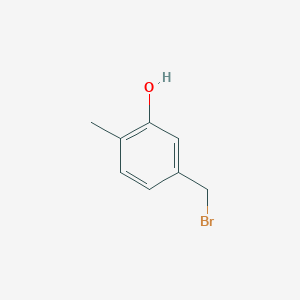
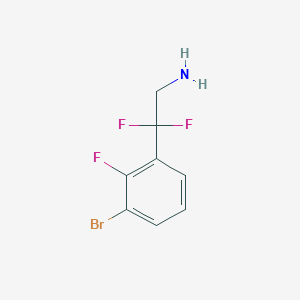
![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

